4-Fluor-3-(1H-Tetrazol-1-yl)anilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

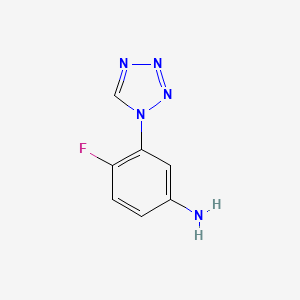

4-fluoro-3-(1H-tetrazol-1-yl)aniline is a chemical compound with the molecular formula C7H6FN5 It is characterized by the presence of a fluorine atom, a tetrazole ring, and an aniline group

Wissenschaftliche Forschungsanwendungen

4-fluoro-3-(1H-tetrazol-1-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Wirkmechanismus

Target of Action

Similar compounds have shown antibacterial activity, suggesting potential targets could be bacterial enzymes or proteins .

Mode of Action

This interaction could inhibit the activity of the target, leading to the observed effects .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Similar compounds have shown antibacterial activity, suggesting that it may lead to the death of bacterial cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-3-(1H-tetrazol-1-yl)aniline . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

Vorbereitungsmethoden

One common synthetic route includes the reaction of 4-fluoroaniline with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.

Analyse Chemischer Reaktionen

4-fluoro-3-(1H-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include sodium azide, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

4-fluoro-3-(1H-tetrazol-1-yl)aniline can be compared with other similar compounds, such as:

3-fluoro-4-(1H-tetrazol-1-yl)aniline: Similar structure but with different positioning of the fluorine and tetrazole groups.

4-(1H-tetrazol-1-yl)aniline: Lacks the fluorine atom, which may affect its reactivity and biological activity.

The uniqueness of 4-fluoro-3-(1H-tetrazol-1-yl)aniline lies in its specific arrangement of functional groups, which can influence its chemical and biological properties.

Biologische Aktivität

4-Fluoro-3-(1H-tetrazol-1-yl)aniline, a compound featuring both a fluorine atom and a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-fluoro-3-(1H-tetrazol-1-yl)aniline is depicted as follows:

This compound consists of an aniline backbone substituted with a fluorine atom and a tetrazole ring, which is known for its diverse biological activities.

The biological activity of 4-fluoro-3-(1H-tetrazol-1-yl)aniline is primarily attributed to its interaction with various biomolecular targets. The tetrazole group can act as a bioisostere for carboxylic acids, potentially influencing enzyme binding and activity. Research indicates that compounds with tetrazole moieties often exhibit antimicrobial , anticancer , and anti-inflammatory properties due to their ability to disrupt cellular processes.

Anticancer Activity

Recent studies have highlighted the potential of tetrazole-containing compounds in cancer therapy. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were evaluated for their anticancer properties. Among these, compounds demonstrated significant potency against various cancer cell lines, including SGC-7901 (gastric cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Antimicrobial Activity

Tetrazole derivatives have also shown promising antimicrobial activity. A study indicated that certain 5-substituted 1H-tetrazoles exhibited in vitro antibacterial effects against pathogens such as Escherichia coli and Bacillus subtilis. These findings suggest that 4-fluoro-3-(1H-tetrazol-1-yl)aniline could be explored further for its potential as an antimicrobial agent .

Case Studies

| Study | Biological Activity | Target Cells | Findings |

|---|---|---|---|

| Study 1 | Anticancer | SGC-7901, A549, HeLa | Inhibited tubulin polymerization; induced apoptosis |

| Study 2 | Antimicrobial | E. coli, B. subtilis | Exhibited significant antibacterial activity |

Eigenschaften

IUPAC Name |

4-fluoro-3-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-6-2-1-5(9)3-7(6)13-4-10-11-12-13/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSODQMGPYLMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N2C=NN=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587969 |

Source

|

| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924871-65-8 |

Source

|

| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.